![molecular formula C13H18BrNO2 B12075892 1-[2-(4-Bromophenoxy)ethyl]piperidin-3-ol](/img/structure/B12075892.png)
1-[2-(4-Bromophenoxy)ethyl]piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Bromophenoxy)ethyl]piperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the bromophenoxy group and the piperidin-3-ol moiety makes this compound interesting for various chemical and biological applications.
Preparation Methods
The synthesis of 1-[2-(4-Bromophenoxy)ethyl]piperidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromophenol and piperidine.
Reaction Conditions: The reaction between 4-bromophenol and an appropriate alkylating agent, such as 2-chloroethylamine, under basic conditions, leads to the formation of the intermediate 2-(4-bromophenoxy)ethylamine.
Cyclization: The intermediate undergoes cyclization with piperidine under controlled conditions to yield the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[2-(4-Bromophenoxy)ethyl]piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidin-3-ol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine atom, leading to the formation of a dehalogenated product.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups, using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
1-[2-(4-Bromophenoxy)ethyl]piperidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[2-(4-Bromophenoxy)ethyl]piperidin-3-ol involves its interaction with specific molecular targets and pathways. The bromophenoxy group may interact with cellular receptors or enzymes, leading to modulation of biological processes. The piperidin-3-ol moiety may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
1-[2-(4-Bromophenoxy)ethyl]piperidin-3-ol can be compared with other similar compounds, such as:
1-[2-(3-Bromophenoxy)ethyl]piperidin-4-ol: This compound has a similar structure but differs in the position of the bromine atom and the hydroxyl group.
1-[2-(4-Chlorophenoxy)ethyl]piperidin-3-ol: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and biological activity.
1-[2-(4-Methoxyphenoxy)ethyl]piperidin-3-ol: This compound has a methoxy group instead of a bromine atom, which may influence its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C13H18BrNO2 |
|---|---|
Molecular Weight |
300.19 g/mol |
IUPAC Name |
1-[2-(4-bromophenoxy)ethyl]piperidin-3-ol |
InChI |
InChI=1S/C13H18BrNO2/c14-11-3-5-13(6-4-11)17-9-8-15-7-1-2-12(16)10-15/h3-6,12,16H,1-2,7-10H2 |
InChI Key |
OLSCJCVAWFFZOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CCOC2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)-1,3,5-triazin-2-one](/img/structure/B12075820.png)
![6-(1-Hydroxyethyl)-3-[2-[[[(4-nitrophenyl)methoxy-oxomethyl]amino]methylideneamino]ethylthio]-4-[(4-nitrophenyl)methyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B12075827.png)



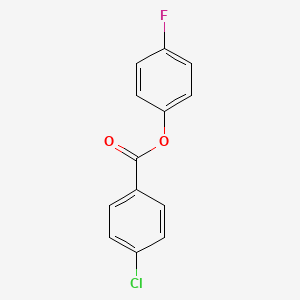
![5-(4-Amino-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12075852.png)
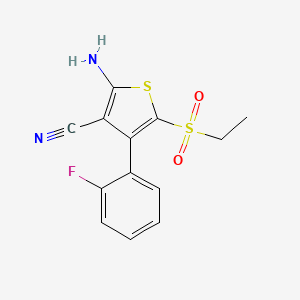
![(2R)-3-{[(2,4-dimethoxyphenyl)methyl]amino}propane-1,2-diol](/img/structure/B12075873.png)
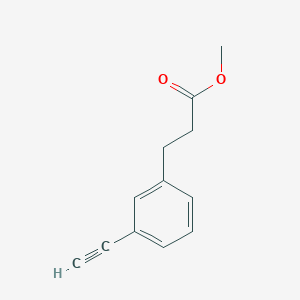
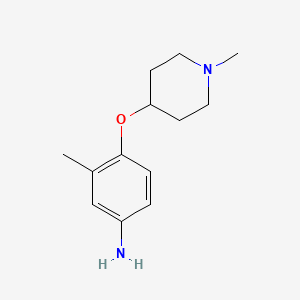
![N-Cyclopropyl-4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B12075884.png)
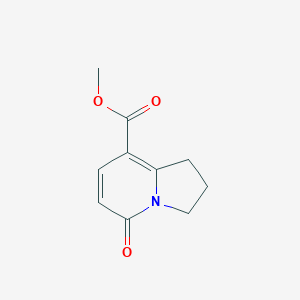
![4-Tert-butylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene;1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B12075891.png)
